molecular formula C8H11NO2 B1281137 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 79379-86-5

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No. B1281137
CAS RN: 79379-86-5
M. Wt: 153.18 g/mol
InChI Key: BKFQPAPZRAPACK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related compound, 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, was determined to be monoclinic with specific bond lengths and angles indicating a nearly coplanar configuration of certain atoms within the molecule . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds like 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one can be inferred from related studies. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involved a reaction with 2-naphthol to obtain a novel bridged tetra(phenol) compound . This suggests that the oxazolyl moiety can participate in further chemical transformations, potentially leading to a wide range of derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined through a combination of experimental and theoretical methods. Theoretical studies, such as the one conducted on 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, provide insights into the compound's optimized structure, NMR isotropic shift values, IR absorption frequencies, thermodynamic parameters, and electronic properties . These properties are essential for predicting the behavior of the compound under different conditions and for designing new materials with desired characteristics.

Safety And Hazards

Specific safety and hazard information for “1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one” is not readily available in the literature.


properties

IUPAC Name

1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQPAPZRAPACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

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